molecular formula C6H13F B14763957 Butane, 2-fluoro-2,3-dimethyl- CAS No. 354-09-6

Butane, 2-fluoro-2,3-dimethyl-

Cat. No.: B14763957
CAS No.: 354-09-6
M. Wt: 104.17 g/mol
InChI Key: VWQAPIJXLQYLHA-UHFFFAOYSA-N
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Description

Butane, 2-fluoro-2,3-dimethyl- is an organic compound with the molecular formula C6H13F. It is a derivative of butane, where two methyl groups and one fluorine atom are substituted at the second and third positions of the butane chain. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of the fluorine atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butane, 2-fluoro-2,3-dimethyl- typically involves the fluorination of 2,3-dimethylbutane. One common method is the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride (HF) or a more selective fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of Butane, 2-fluoro-2,3-dimethyl- may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety and efficiency of the production.

Chemical Reactions Analysis

Types of Reactions

Butane, 2-fluoro-2,3-dimethyl- can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Reduction can lead to the removal of the fluorine atom, converting it back to 2,3-dimethylbutane.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Major Products Formed

    Substitution: Products include various substituted butanes depending on the nucleophile used.

    Oxidation: Products include 2-fluoro-2,3-dimethylbutanol, 2-fluoro-2,3-dimethylbutanone, or 2-fluoro-2,3-dimethylbutanoic acid.

    Reduction: The major product is 2,3-dimethylbutane.

Scientific Research Applications

Butane, 2-fluoro-2,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.

    Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of Butane, 2-fluoro-2,3-dimethyl- involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to different targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-2-methylbutane
  • 2-Fluoro-3-methylbutane
  • 2,3-Difluorobutane

Uniqueness

Butane, 2-fluoro-2,3-dimethyl- is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical properties compared to other fluorinated butanes. The specific substitution pattern can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

354-09-6

Molecular Formula

C6H13F

Molecular Weight

104.17 g/mol

IUPAC Name

2-fluoro-2,3-dimethylbutane

InChI

InChI=1S/C6H13F/c1-5(2)6(3,4)7/h5H,1-4H3

InChI Key

VWQAPIJXLQYLHA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)F

Origin of Product

United States

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